molecular formula C9H11ClO B2527753 1-(3-Chloro-2-methylphenyl)ethanol CAS No. 1314904-19-2

1-(3-Chloro-2-methylphenyl)ethanol

Cat. No.: B2527753
CAS No.: 1314904-19-2
M. Wt: 170.64
InChI Key: OBANDKGLTWCNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)ethanol is an organic compound characterized by the presence of a chloro-substituted aromatic ring and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Chloro-2-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to an alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3-Chloro-2-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of 1-(3-Chloro-2-methylphenyl)ethane using strong reducing agents.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst

Major Products Formed:

    Oxidation: 1-(3-Chloro-2-methylphenyl)ethanone

    Reduction: 1-(3-Chloro-2-methylphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(3-Chloro-2-methylphenyl)ethanone: The ketone analog of 1-(3-Chloro-2-methylphenyl)ethanol, differing by the oxidation state of the carbonyl group.

    1-(3-Chloro-2-methylphenyl)ethane: The fully reduced form, lacking the hydroxyl group.

    1-(3-Chloro-2-methylphenyl)thiol: A sulfur analog where the hydroxyl group is replaced by a thiol group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chloro-substituted aromatic ring and an ethanol moiety allows for versatile chemical transformations and interactions in various research and industrial contexts.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBANDKGLTWCNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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